molecular formula C16H12ClF3O3 B8303332 (2R)-2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride CAS No. 71301-94-5

(2R)-2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride

Cat. No.: B8303332
CAS No.: 71301-94-5
M. Wt: 344.71 g/mol
InChI Key: VOTIBUBWWVMJIZ-SNVBAGLBSA-N
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Description

(2R)-2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride is a useful research compound. Its molecular formula is C16H12ClF3O3 and its molecular weight is 344.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

71301-94-5

Molecular Formula

C16H12ClF3O3

Molecular Weight

344.71 g/mol

IUPAC Name

(2R)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoyl chloride

InChI

InChI=1S/C16H12ClF3O3/c1-10(15(17)21)22-12-6-8-14(9-7-12)23-13-4-2-11(3-5-13)16(18,19)20/h2-10H,1H3/t10-/m1/s1

InChI Key

VOTIBUBWWVMJIZ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(=O)Cl)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (1.56 g, 1.1 ml, 12.32 mmol) is added to a stirring solution of 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionic acid (2.00 g, 6.16 mmol), dimethylformamide (DMF; 4 drops) and ether (50 ml). The mixture is stirred at RT for 3 hours. Insoluble material is filtered off and solvent is removed in vacuo to give 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionic acid chloride.
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Synthesis routes and methods II

Procedure details

Thionyl chloride (4.4 parts by volume) was added to 3.26 parts of 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionic acid, and the mixture was refluxed for 3 hours. After the reaction, the excess of thionyl chloride was removed under reduced pressure to give 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionyl chloride. A solution of the resulting propionyl chloride in 10 parts by volume of ether was added dropwise under ice cooling to a solution of 3.34 parts of diethyl aminophosphonate in 20 parts by volume of ether. Ten minutes later, 1 part by volume of triethylamine was added dropwise. After the addition, the mixture was stirred at room temperature for 3 hours. The reaction mixture was washed with water, a saturated aqueous solution of sodium bicarbonate and water in this order. The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 2.6 parts of a crude product. The crude product was recrystallized from ethyl acetate/ether to give 1.1 parts of the captioned compound. This compound had a melting point of 134.5° to 135° C., and its IR and NMR spectral data are shown in Table 1.
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